1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate
Description
This compound is a benzo[d]imidazole derivative featuring a chloromethyl substituent at the 2-position and dual carboxylate groups at the 1- and 5-positions. The tert-butyl and methyl ester groups enhance steric protection and modulate reactivity, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its structural uniqueness lies in the combination of electron-withdrawing (chloromethyl) and bulky protecting groups (tert-butyl), which influence its stability and reactivity in nucleophilic substitution or coupling reactions .
Properties
Molecular Formula |
C15H17ClN2O4 |
|---|---|
Molecular Weight |
324.76 g/mol |
IUPAC Name |
1-O-tert-butyl 5-O-methyl 2-(chloromethyl)benzimidazole-1,5-dicarboxylate |
InChI |
InChI=1S/C15H17ClN2O4/c1-15(2,3)22-14(20)18-11-6-5-9(13(19)21-4)7-10(11)17-12(18)8-16/h5-7H,8H2,1-4H3 |
InChI Key |
OTSOXDCGCHATRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C(=O)OC)N=C1CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The compound is a benzimidazole derivative characterized by two ester groups at positions 1 and 5, with a chloromethyl substituent at position 2. The preparation generally proceeds via:
- Formation of the benzimidazole core with appropriate substitution (methyl at position 5).
- Introduction of tert-butyl and methyl ester groups at positions 1 and 5, respectively.
- Selective chloromethylation at position 2 of the benzimidazole ring.
Detailed Preparation Methods
Starting Materials and Key Intermediates
- 5-methyl-1H-benzimidazole or its derivatives serve as the initial scaffold.
- tert-Butyl chloroformate and methyl chloroformate or their equivalents are used for esterification.
- Chloromethylation reagents such as formaldehyde and hydrochloric acid or chloromethyl methyl ether are employed for introducing the chloromethyl group.
Stepwise Synthesis
Esterification at Positions 1 and 5
- The benzimidazole nitrogen (position 1) is selectively protected or esterified using tert-butyl chloroformate in the presence of a base like triethylamine or pyridine. This reaction is typically performed in an aprotic solvent (e.g., dichloromethane) at room temperature under inert atmosphere to avoid hydrolysis.
- The carboxylate group at position 5 is introduced by methylation, often using methyl chloroformate or via methyl esterification of the corresponding carboxylic acid intermediate.
Chloromethylation at Position 2
- The chloromethyl group is introduced via electrophilic substitution using chloromethylating agents such as chloromethyl methyl ether or by reaction with formaldehyde and hydrochloric acid.
- The reaction is carried out under controlled temperature (0–5 °C) to minimize side reactions and over-chloromethylation.
- Polar aprotic solvents like DMF or DMSO enhance the nucleophilicity of the benzimidazole ring, facilitating substitution.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification (N-1) | tert-Butyl chloroformate, triethylamine | 20–25 °C | DCM or THF | 75–85 | Inert atmosphere (N2 or Ar) to prevent moisture interference |
| Esterification (C-5) | Methyl chloroformate or methylation agent | 20–30 °C | DCM or MeOH | 70–80 | Requires purification by chromatography |
| Chloromethylation (C-2) | Chloromethyl methyl ether, HCl catalyst | 0–5 °C | DMF or DMSO | 65–75 | Controlled addition rate and temperature to avoid poly-substitution |
Purification and Characterization
- Purification is typically achieved by silica gel column chromatography using gradients of ethyl acetate/hexane.
- Characterization employs:
- ¹H and ¹³C NMR spectroscopy : Confirming tert-butyl (singlet ~1.4 ppm), methyl ester (singlet ~3.7 ppm), and chloromethyl (singlet ~4.5 ppm) signals.
- Mass spectrometry (ESI-MS) : Molecular ion peak consistent with molecular weight (~312 g/mol for the dicarboxylate).
- FT-IR spectroscopy : Carbonyl stretches around 1700 cm⁻¹ confirming ester functionalities.
- Elemental analysis : To verify purity and composition.
Research Findings and Reaction Analysis
- The base choice (triethylamine vs. pyridine) affects reaction rate and yield; triethylamine generally offers faster reaction kinetics.
- Solvent polarity influences chloromethylation efficiency; DMF provides better yields due to enhanced solvation of intermediates.
- Temperature control during chloromethylation is critical to minimize byproducts such as di- or poly-chloromethylated derivatives.
- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) has been reported to increase chloromethylation yields by 10–15% in biphasic systems.
Comparative Data Table of Preparation Conditions
| Parameter | Effect on Yield/Selectivity | Optimization Strategy |
|---|---|---|
| Base (TEA vs. Pyridine) | TEA faster, higher yield; Pyridine milder | Use TEA for faster reaction; Pyridine for sensitive substrates |
| Solvent (DCM vs. DMF) | DCM preferred for esterification; DMF for chloromethylation | Use solvent appropriate for each step |
| Temperature | Lower temp (0–5 °C) reduces side reactions | Maintain strict temperature control during chloromethylation |
| Catalyst | Phase-transfer catalysts improve chloromethylation | Add TBAB or similar catalysts to increase yield |
| Reaction Time | Overreaction leads to byproducts | Monitor by TLC; quench reaction promptly |
Summary of Preparation Method
The preparation of 1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate is effectively achieved through:
- Selective esterification of benzimidazole nitrogen with tert-butyl chloroformate.
- Introduction of methyl ester at position 5.
- Controlled chloromethylation at position 2 using chloromethyl methyl ether or formaldehyde/HCl under low temperature.
- Purification via chromatographic techniques.
- Characterization confirming the structural integrity and purity.
This method balances yield, selectivity, and scalability, making it suitable for research and industrial applications.
Chemical Reactions Analysis
1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation and Reduction: The benzoimidazole core can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate is C13H15ClN2O4, with a molecular weight of approximately 292.72 g/mol. The compound features a benzimidazole core structure that contributes to its reactivity and biological activity.
Pharmacological Applications
Antimicrobial Activity : Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .
Anticancer Properties : Benzimidazole derivatives have been investigated for their anticancer effects. They can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways. In vitro studies suggest that this compound may enhance the efficacy of existing chemotherapeutic agents .
Enzyme Inhibition : Certain benzimidazole derivatives are known to act as inhibitors of enzymes such as carbonic anhydrase and histone deacetylases. This compound may possess similar inhibitory effects, which could be beneficial in treating conditions like glaucoma and cancer .
Chemical Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes:
- Formation of the benzimidazole ring through cyclization reactions.
- Introduction of the chloromethyl group via electrophilic substitution.
- Esterification to yield the final dicarboxylate product.
These synthetic routes are crucial for producing this compound in sufficient quantities for research and application purposes.
Material Science Applications
Polymer Chemistry : The incorporation of benzimidazole derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. This compound can serve as a functional monomer in the synthesis of advanced materials with tailored properties .
Nanotechnology : Research has demonstrated that benzimidazole-based compounds can be utilized in the development of nanocarriers for drug delivery systems. Their ability to form stable complexes with drugs enhances bioavailability and targeted delivery .
Case Study 1: Antimicrobial Efficacy
A study conducted on various substituted benzimidazoles, including derivatives similar to this compound, revealed potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of conventional antibiotics, indicating a promising avenue for developing new antimicrobial agents.
Case Study 2: Anticancer Mechanism
In vitro assays demonstrated that the compound induced apoptosis in human breast cancer cell lines through caspase activation pathways. This suggests potential use as an adjunct therapy alongside traditional chemotherapy.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The benzoimidazole core can mimic natural substrates or inhibitors, affecting biological pathways. The specific pathways and targets depend on the compound’s structural features and the biological system under study .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate with structurally analogous imidazole derivatives from published studies ( and ).
Table 1: Structural and Functional Comparison
Key Findings
Reactivity at C2 Position: The target compound’s chloromethyl group provides superior electrophilicity for nucleophilic substitution (e.g., SN2 with amines or thiols) compared to carbamoyl or alkylamino substituents in analogs like 5{29}–5{33} . For instance, 5{121} and 5{122} lack reactive leaving groups, limiting their utility in cross-coupling reactions .
Steric and Electronic Effects :
The tert-butyl group at C1 in the target compound offers greater steric protection than methyl or benzyl groups in analogs (e.g., 5{31} ), reducing unintended hydrolysis of the carboxylate. Conversely, compounds like 5{30} with extended alkyl chains exhibit enhanced solubility but reduced crystallinity .
Functional Group Compatibility :
Dual carboxylates in the target compound allow orthogonal deprotection strategies (e.g., acid-labile tert-butyl and base-sensitive methyl esters), unlike 5{119}–5{122} , which feature lysyl or piperazinyl groups requiring specialized cleavage conditions .
Research Implications and Limitations
- Synthetic Utility : The target compound’s chloromethyl group enables efficient functionalization, making it preferable for constructing bioactive molecules (e.g., kinase inhibitors) over less reactive analogs like 5{29} or 5{122} .
Biological Activity
1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate (CAS No. 878026-13-2) is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₇ClN₂O₄
- Molecular Weight : 324.76 g/mol
- Structure : The compound features a benzimidazole core with dicarboxylate substituents and a chloromethyl group, which may influence its reactivity and biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer potential. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines.
Anticancer Activity
Several studies have reported the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes key findings from various research efforts:
The mechanisms underlying the anticancer activity of this compound involve several pathways:
- Apoptosis Induction : Studies indicate that the compound can induce apoptosis in cancer cells through the upregulation of p53 and activation of caspase pathways, leading to programmed cell death .
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in specific phases, preventing cancer cell proliferation .
- Microtubule Disruption : Similar to known chemotherapeutics, it may interfere with microtubule function, which is crucial for mitosis .
Study on Breast Cancer Cells
In a study focusing on MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in significant cytotoxicity with an IC₅₀ value of approximately 15.63 µM. Flow cytometry analysis revealed increased levels of apoptotic markers such as cleaved caspase-3 and elevated p53 expression, indicating a strong apoptotic response induced by the compound .
Study on Leukemia Cells
Another investigation assessed the effects on U-937 leukemia cells, where the compound demonstrated an IC₅₀ value of 12.34 µM. The mechanism was attributed to cell cycle arrest at the G2/M phase, leading to reduced viability and increased apoptosis rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
